molecular formula C28H26N2O4S B4379207 ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B4379207
M. Wt: 486.6 g/mol
InChI Key: KSAXUOSYJJDRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-(1-naphthoylamino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a naphthoyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method involves the coupling of an enaminone with a diazonium salt in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-(1-naphthoylamino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.

Scientific Research Applications

Ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-(1-naphthoylamino)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-(1-naphthoylamino)-3-thiophenecarboxylate is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-4-methyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-5-34-28(33)23-18(4)24(26(32)29-22-14-13-16(2)15-17(22)3)35-27(23)30-25(31)21-12-8-10-19-9-6-7-11-20(19)21/h6-15H,5H2,1-4H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAXUOSYJJDRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 5
ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 5-[(2,4-DIMETHYLANILINO)CARBONYL]-4-METHYL-2-[(1-NAPHTHYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

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